![molecular formula C9H14N4 B1479887 1-(2-aminoetil)-6-etil-1H-imidazo[1,2-b]pirazol CAS No. 2090953-68-5](/img/structure/B1479887.png)

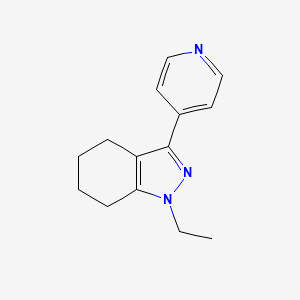

1-(2-aminoetil)-6-etil-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

“2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is a compound that belongs to the class of imidazopyrazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazopyrazoles involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

The molecular structure of “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .

Chemical Reactions Analysis

The chemical reactions involving “2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de imidazol, incluidos compuestos como 1-(2-aminoetil)-6-etil-1H-imidazo[1,2-b]pirazol, se han estudiado por su potencial como agentes antimicrobianos. Se sabe que la presencia del anillo de imidazol contribuye a las propiedades antibacterianas y antifúngicas. Este compuesto podría explorarse por su eficacia contra una gama de microorganismos patógenos, lo que podría conducir al desarrollo de nuevos medicamentos antimicrobianos .

Potencial Antituberculoso

Los compuestos con un grupo imidazol han mostrado resultados prometedores contra Mycobacterium tuberculosis. La similitud estructural de this compound con estos compuestos sugiere que también puede poseer actividad antituberculosa. La investigación podría centrarse en sintetizar derivados y evaluar su eficacia contra la tuberculosis .

Propiedades Anticancerígenas

El anillo de imidazol es una característica común en muchos medicamentos contra el cáncer. El compuesto en cuestión podría investigarse por su potencial para inhibir el crecimiento y la proliferación de células cancerosas. Los estudios podrían evaluar su citotoxicidad contra varias líneas celulares de cáncer y su mecanismo de acción para interrumpir los procesos cancerosos .

Efectos Antiinflamatorios y Analgésicos

Los derivados de imidazol son conocidos por exhibir efectos antiinflamatorios y analgésicos. La investigación científica podría explorar la aplicación de this compound en el tratamiento de afecciones inflamatorias y como analgésico, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Actividad Antiviral

La estructura central de imidazol se ha asociado con propiedades antivirales. Este compuesto podría formar parte de estudios cuyo objetivo es descubrir nuevos tratamientos para infecciones virales, incluidas las causadas por virus emergentes y reemergentes .

Evaluación Antileishmanial y Antimalárica

La investigación ha indicado que los derivados de pirazol pueden tener actividades antileishmaniales y antimaláricas significativas. Dadas las características estructurales de this compound, podría ser un candidato para el desarrollo de nuevos tratamientos para la leishmaniasis y la malaria .

Mejora de la Solubilidad de los Fármacos

Se ha demostrado que la modificación de las moléculas de fármacos para incluir el andamiaje de imidazo[1,2-b]pirazol mejora la solubilidad en medios acuosos. Este compuesto podría utilizarse para crear isósteros de fármacos existentes, mejorando su solubilidad y, en consecuencia, su biodisponibilidad .

Inhibición Enzimática

Los compuestos que contienen imidazol a menudo actúan como inhibidores de varias enzimas. La investigación podría investigar el potencial de this compound para inhibir enzimas específicas que son objetivos terapéuticos para enfermedades como el Alzheimer o el Parkinson .

Mecanismo De Acción

The mechanism of action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine is not yet fully understood. However, it is believed to interact with the active site of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. This interaction is believed to inhibit the enzyme, leading to a decrease in the production of folic acid.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine are not yet fully understood. However, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. Inhibition of this enzyme could lead to a decrease in the production of folic acid, which could have a variety of effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and is widely available in the chemical supply market. In addition, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, the compound is not very soluble in water, making it difficult to use in some experiments.

Direcciones Futuras

There are a number of potential future directions for research involving 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-aminemidazo[1,2-b]pyrazole-1-amine. These include further investigation into the mechanism of action of the compound, as well as its potential applications in organic synthesis, coordination chemistry, and drug design. In addition, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential therapeutic uses. Finally, further studies into the solubility of the compound could lead to more efficient and effective use of the compound in laboratory experiments.

Análisis Bioquímico

Biochemical Properties

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Moreover, it can affect the expression of genes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxic or adverse effects may occur . For instance, high doses of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can lead to liver toxicity and other adverse effects in animal models .

Metabolic Pathways

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites . For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleotides, leading to changes in nucleotide levels and affecting DNA synthesis and repair .

Transport and Distribution

The transport and distribution of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine within cells and tissues involve specific transporters and binding proteins . It can be actively transported into cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and other nuclear proteins .

Subcellular Localization

The subcellular localization of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is crucial for its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to modulate gene expression and influence cellular processes at the transcriptional level .

Propiedades

IUPAC Name |

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWOUHGHHFDTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)

![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)

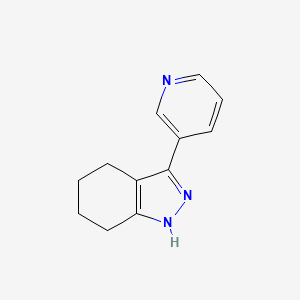

![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)

![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)